molecular formula C12H16O2S B13869638 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane

8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane

Cat. No.: B13869638
M. Wt: 224.32 g/mol
InChI Key: NATWPQCTIGAKAL-UHFFFAOYSA-N
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Description

8-Thiophen-3-yl-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure that includes a thiophene ring and a dioxaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a thiophene derivative with a suitable dioxaspirodecane precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The thiophene ring and spirocyclic structure may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the thiophene ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

8-thiophen-3-yl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C12H16O2S/c1-4-12(13-6-7-14-12)5-2-10(1)11-3-8-15-9-11/h3,8-10H,1-2,4-7H2

InChI Key

NATWPQCTIGAKAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CSC=C3)OCCO2

Origin of Product

United States

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